COX‑1 Inhibition Potency: 5-(3,4-Dichlorophenyl)-5-oxovaleric acid vs. Ibuprofen
In an ovine COX‑1 inhibition assay, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid demonstrated an IC₅₀ of 17,800 nM (17.8 µM), which is approximately 1.4‑fold higher (i.e., less potent) than the IC₅₀ of ibuprofen, a widely used reference COX‑1 inhibitor with a reported IC₅₀ of 13 µM under comparable conditions [1][2]. This quantitative difference indicates that while the compound engages the COX‑1 active site, its inhibitory efficacy is measurably lower than that of the therapeutic standard.
| Evidence Dimension | COX‑1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 17,800 nM (17.8 µM) |
| Comparator Or Baseline | Ibuprofen: 13 µM (13,000 nM) [2] |
| Quantified Difference | Target compound is 1.37‑fold less potent (higher IC₅₀) than ibuprofen |
| Conditions | Ovine COX‑1, arachidonic acid substrate, 2 min incubation, PGF₂α ELISA detection [1] |
Why This Matters
Procurement decisions for enzyme inhibition studies require knowledge of relative potency; this compound offers a distinct, quantifiably lower potency profile that may be advantageous in assays where partial inhibition or reduced off‑target effects are desired.
- [1] BindingDB. BDBM50515745 (CHEMBL4474644) – Inhibition of ovine COX1. Available at: https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50515745 View Source
- [2] MedChemExpress. Ibuprofen – COX‑1 Inhibitor. Available at: https://www.medchemexpress.cn/ibuprofen.html View Source
